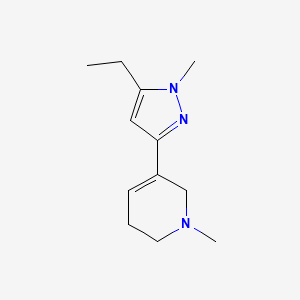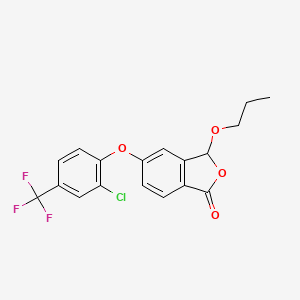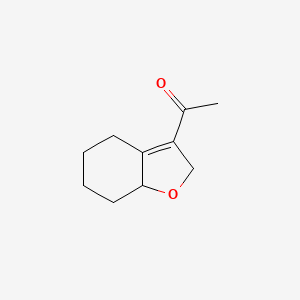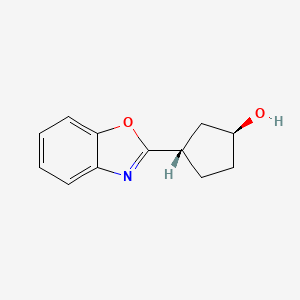![molecular formula C16H10CrN5O7S B12885309 Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]- CAS No. 67352-35-6](/img/structure/B12885309.png)
Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]- is a complex organic compound that features a chromium ion coordinated with a sulfonated azo dye ligand. This compound is notable for its vibrant color and is often used in various industrial applications, including dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]- typically involves the following steps:
Azo Coupling Reaction: The initial step involves the diazotization of 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole, followed by coupling with 2-hydroxy-5-nitrobenzenesulfonic acid to form the azo dye.
Complexation with Chromium: The azo dye is then reacted with a chromium salt, such as chromium chloride, under controlled pH and temperature conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the azo coupling and complexation reactions are carried out sequentially. The process involves:
Diazotization: Conducted at low temperatures (0-5°C) to ensure the stability of the diazonium salt.
Coupling Reaction: Performed at slightly alkaline pH to facilitate the formation of the azo bond.
Chromium Complexation: Typically carried out at elevated temperatures (50-70°C) to ensure complete coordination of the chromium ion with the azo dye ligand.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted sulfonates.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a catalyst in organic synthesis, particularly in oxidation reactions.
Analytical Chemistry: Employed as a reagent for the detection and quantification of various metal ions.
Biology
Biomolecular Labeling: Utilized in the labeling of biomolecules due to its strong chromophoric properties.
Medicine
Pharmacological Studies: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Dyes and Pigments: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.
Electronics: Applied in the manufacturing of organic electronic devices.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group can participate in electron transfer reactions, while the sulfonate group enhances solubility and reactivity. The chromium ion acts as a central coordination site, facilitating various catalytic and binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzenesulfonato(3-)]-
- Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]benzenesulfonato(3-)]-
Uniqueness
The unique combination of the azo dye ligand with the chromium ion in Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]- imparts distinct chemical and physical properties, such as enhanced stability, vibrant color, and specific reactivity patterns, making it particularly valuable in industrial and research applications.
Eigenschaften
CAS-Nummer |
67352-35-6 |
|---|---|
Molekularformel |
C16H10CrN5O7S |
Molekulargewicht |
468.3 g/mol |
IUPAC-Name |
chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate |
InChI |
InChI=1S/C16H13N5O7S.Cr/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;/h2-8H,1H3,(H3,17,18,19,22,23,26,27,28);/q;+3/p-3 |
InChI-Schlüssel |
NISQHFVUFSZZGU-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12885226.png)

![3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12885251.png)




![1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12885275.png)
![4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B12885287.png)


![4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B12885302.png)
![9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan](/img/structure/B12885316.png)

